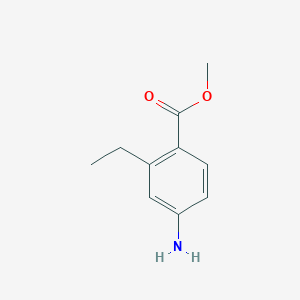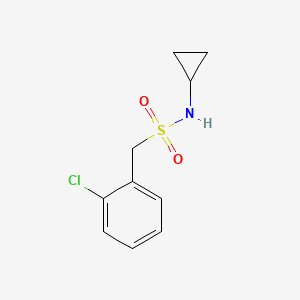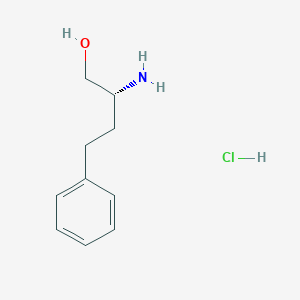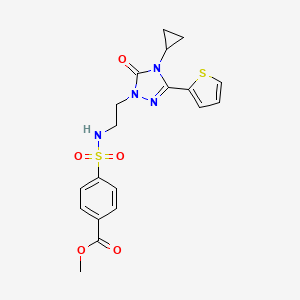
Methyl 4-amino-2-ethylbenzoate
説明
Methyl 4-amino-2-ethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of Methyl 4-amino-2-ethylbenzoate involves hydrogenation of methyl 4-nitro-2-vinylbenzoate in methanol at 5 bar for 15 hours . The solution is then filtered through kieselguhr, and the solvent is distilled off under reduced pressure. The residue is chromatographed using silica gel with cyclohexane/ethyl acetate (ratio 3:1) as the eluent .Molecular Structure Analysis
The molecular structure of Methyl 4-amino-2-ethylbenzoate includes a total of 26 bonds . It contains 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
Methyl 4-amino-2-ethylbenzoate is a solid compound . It is stable under normal conditions and incompatible with strong oxidizing agents, strong bases, and strong acids .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Methyl 4-amino-2-ethylbenzoate serves as a precursor in the synthesis of new thiazolopyrimidine derivatives with potential antimicrobial properties. For instance, Balkan et al. (2001) synthesized thiazolopyrimidine derivatives starting from a related compound, evaluating their antimicrobial activities against bacteria and yeasts. Their study found significant inhibitory effects against Gram-positive bacteria and yeasts for one of the compounds, highlighting the chemical's role in developing new antimicrobial agents A. Balkan, Hüsne Urgun, M. Özalp, 2001.
Synthesis of Advanced Organic Molecules
Wang Yu (2008) detailed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid. The process involved methylation, ethylation, and oxidation steps, showcasing the utility of Methyl 4-amino-2-ethylbenzoate derivatives in synthesizing complex organic molecules for pharmaceutical applications Wang Yu, 2008.
Functionalization of Poly(ethylene glycol)
Sedlák et al. (2008) developed a new and simple synthetic method for carboxylic acid functionalized poly(ethylene glycol) using alkylation of Methyl 4-hydroxybenzoate. This research demonstrates the chemical's utility in modifying poly(ethylene glycol) for potential use in biomedical and pharmaceutical applications, enhancing the solubility and functionality of polymers M. Sedlák, Pavel Drabina, M. Svobodová, J. Hanusek, 2008.
Analytical and Spectral Studies
The analytical and spectral studies of compounds derived from Methyl 4-amino-2-ethylbenzoate, such as the environmental behavior of UV filters like Ethyl-4-aminobenzoate, offer insights into the environmental fate and transformation products of these chemicals. Li et al. (2017) investigated the occurrence, transformation products, and toxicity of Ethyl-4-aminobenzoate, shedding light on its environmental impact and behavior A. J. Li, Ziye Sang, Chi-Hang Chow, Japhet Cheuk-Fung Law, Ying Guo, K. Leung, 2017.
Safety And Hazards
Methyl 4-amino-2-ethylbenzoate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers on Methyl 4-amino-2-ethylbenzoate include studies on its synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability . More information can be found in the MSDS and related peer-reviewed papers .
特性
IUPAC Name |
methyl 4-amino-2-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJDBHCUBLRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-ethylbenzoate | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2604600.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)
![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)


